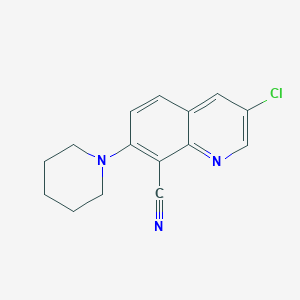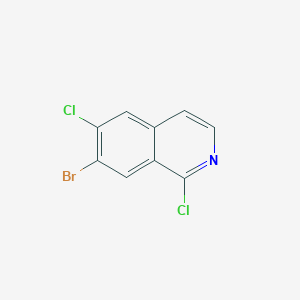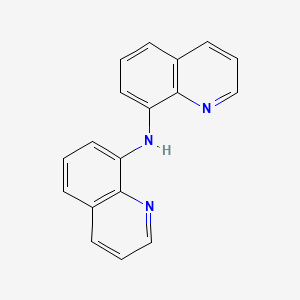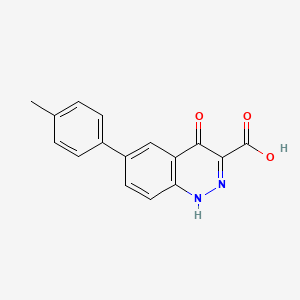
(E)-3-Benzylidene-6-chlorochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Benzylidene-6-chlorochroman-4-one is an organic compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol It is a derivative of chromanone, featuring a benzylidene group at the 3-position and a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-6-chlorochroman-4-one typically involves the condensation of 6-chlorochroman-4-one with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Benzylidene-6-chlorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 3-benzyl-6-chlorochroman-4-one.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 3-Benzyl-6-chlorochroman-4-one.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-Benzylidene-6-chlorochroman-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-Benzylidene-6-chlorochroman-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
(E)-3-Benzylidene-6-chlorochroman-4-one can be compared to other chromanone derivatives, such as:
3-Benzylidenechroman-4-one: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Chlorochroman-4-one: Lacks the benzylidene group, resulting in different chemical and biological properties.
3-Benzylchroman-4-one: The benzyl group instead of the benzylidene group may lead to different reactivity and applications.
The presence of both the benzylidene group and the chlorine atom in this compound makes it unique and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C16H11ClO2 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
(3E)-3-benzylidene-6-chlorochromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+ |
Clave InChI |
NCEBJFAQFWAWAC-XYOKQWHBSA-N |
SMILES isomérico |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(O1)C=CC(=C3)Cl |
SMILES canónico |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)



![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)

![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)


